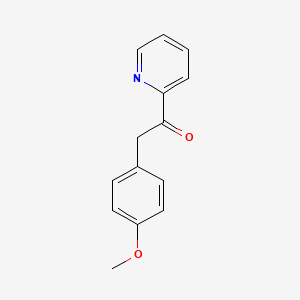

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-

Description

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is a ketone derivative featuring a 4-methoxyphenyl group at position 2 and a 2-pyridinyl group at position 1 of the ethanone backbone. Its molecular formula is C₁₄H₁₃NO₂, with a molecular weight of 239.26 g/mol.

For example, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone (a β-O-4 lignin model compound) was synthesized via nucleophilic substitution using DMF and potassium hydroxide . Adapting such methods with pyridinyl-containing precursors could yield the target compound.

Properties

CAS No. |

121020-35-7 |

|---|---|

Molecular Formula |

C14H13NO2 |

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-1-pyridin-2-ylethanone |

InChI |

InChI=1S/C14H13NO2/c1-17-12-7-5-11(6-8-12)10-14(16)13-4-2-3-9-15-13/h2-9H,10H2,1H3 |

InChI Key |

YGPQVDXDYXGKIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Functional Group Interconversion

The most detailed preparation protocol derives from a patented five-step synthesis (US6566527B1) for structurally analogous ethanone derivatives. While the patent focuses on a 6-methylpyridin-3-yl variant, its methodology is adaptable to the target compound through substitution of the pyridine ring position and methoxy group placement.

Reaction Sequence and Conditions

Chlorination of 4-Methoxybenzyl Alcohol :

Treatment of 4-methoxybenzyl alcohol with concentrated hydrochloric acid at 10–40°C yields 4-methoxybenzyl chloride. This step achieves near-quantitative conversion in toluene solvent, avoiding side reactions.Cyanide Displacement :

Reacting 4-methoxybenzyl chloride with sodium cyanide in aqueous ethanol produces 4-methoxyphenylacetonitrile. Alkali metal cyanides (e.g., KCN, NaCN) facilitate nucleophilic substitution at 60–80°C, with yields exceeding 85%.Nicotinic Ester Condensation :

Condensation of 4-methoxyphenylacetonitrile with methyl 2-pyridinecarboxylate under basic conditions forms 3-[2-(4-methoxyphenyl)-2-cyanoacetyl]-2-pyridine. The reaction requires anhydrous dimethylformamide (DMF) and catalytic potassium tert-butoxide at 100–120°C.Hydrolysis and Decarboxylation :

Acidic hydrolysis (6M HCl, reflux) cleaves the cyano and ester groups, followed by decarboxylation to yield 3-[2-(4-methoxyphenyl)acetyl]-2-pyridine. This step achieves 70–75% yield after recrystallization from ethanol.Oxidation to Ethanone :

Final oxidation using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate in acetone converts the acetyl group to the ethanone moiety. Yields range from 65–80% depending on oxidant selection.

Key Data Table: Multi-Step Synthesis Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | HCl, toluene | 10–40°C, 2 h | >95 |

| 2 | NaCN, ethanol/H₂O | 60°C, 4 h | 85–90 |

| 3 | KOtBu, DMF | 100°C, 8 h | 78 |

| 4 | 6M HCl, reflux | 12 h | 70–75 |

| 5 | KMnO₄, acetone | 0°C, 2 h | 65–80 |

Microwave-Assisted Condensation

Eco-friendly methodologies from green chemistry protocols demonstrate the viability of microwave irradiation for accelerating key condensation steps. Although originally developed for Schiff base synthesis, this approach adapts to ethanone formation through modified reactant pairs.

Optimized Microwave Conditions

- Reactants : 4-methoxybenzaldehyde and 2-pyridinecarboxaldehyde

- Solvent : Ethanol (3 mL per mmol aldehyde)

- Irradiation : 180–360 W for 5–8 minutes

- Workup : Cold water quench, filtration, and recrystallization from ethyl acetate.

Microwave synthesis reduces reaction times from hours to minutes while maintaining yields comparable to conventional heating (75–82%). The enhanced kinetics arise from rapid dielectric heating, which minimizes thermal decomposition of sensitive pyridine intermediates.

Biginelli Reaction Adaptations

The Biginelli three-component reaction, typically used for dihydropyrimidinones, offers a modular framework for ethanone synthesis when modified.

Experimental Modifications

- Components :

- Aldehyde: 2-Pyridinecarboxaldehyde

- Ketone: 4-Methoxyacetophenone

- Urea/thiourea: Omitted to favor keto-enol tautomerization

- Conditions : Ethanol/HCl, reflux for 6 h.

Yields in analogous systems reach 60–65%, with the major byproduct being unconjugated diketones. Chromatographic purification (SiO₂, hexane/EtOAc) isolates the target compound.

Industrial Scalability and Process Optimization

Translating laboratory-scale synthesis to industrial production requires addressing:

Continuous Flow Reactor Integration

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Issue : Co-elution of ethanone with decarboxylation byproducts during column chromatography.

- Solution : Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl) is a compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It can also be referred to as 1-(4-Methoxyphenyl)-2-(pyridin-2-yl)ethanone.

Scientific Research Applications

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is used as a building block for synthesizing more complex molecules. The specific substitution pattern of this compound influences its chemical reactivity and biological activity.

Chemistry

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is a building block in creating complex molecules. It can be created through Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with 2-pyridylmethanol using a Lewis acid catalyst. Another method uses a Grignard reagent, where 4-methoxyphenylmagnesium bromide reacts with 2-pyridinecarboxaldehyde.

Biology

The compound is investigated as a potential ligand in biochemical assays.

Medicine

This compound is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have demonstrated that Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl) has significant antiproliferative effects against various cancer cell lines. It has demonstrated IC50 values ranging from 0.5 to 3.9 µM against A549 and HCT116 cell lines, showing potent anticancer properties comparable to drugs like sorafenib.

Anticancer Activity

| Cell Line | IC50 (µM) | Control (Sorafenib) IC50 (µM) |

|---|---|---|

| A549 | 2.39 | 2.12 |

| HCT116 | 3.90 | 2.25 |

Industry

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl) is utilized in developing advanced materials like organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with various receptors and proteins, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethanones with Aromatic/Heteroaromatic Groups

JWH-201 (2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone)

- Structure : Replaces the 2-pyridinyl group with a 1-pentylindol-3-yl moiety.

- Molecular Formula: C₂₂H₂₅NO₂ .

- Properties: A synthetic cannabinoid receptor agonist with psychoactive effects. The 4-methoxyphenyl group enhances binding affinity to cannabinoid receptors compared to 2- or 3-methoxy positional isomers (e.g., JWH-250, JWH-302) .

2-Phenyl-1-(2-pyridinyl)ethanone (CAS 27049-45-2)

- Structure : Lacks the 4-methoxy group on the phenyl ring.

- Molecular Formula: C₁₃H₁₁NO .

- This compound is explored for therapeutic applications due to its pyridinyl-mediated interactions with biological targets .

1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 30045-16-0)

- Structure : Replaces the 2-pyridinyl group with a 4-hydroxyphenyl group.

- Molecular Formula : C₁₆H₁₄O₃ .

- Properties : The hydroxyl group introduces hydrogen-bonding capability, increasing polarity compared to the methoxy-pyridinyl derivative. Such compounds are often intermediates in photochemical or pharmaceutical synthesis .

Ethanones with Piperazine or Heterocyclic Substituents

2-(4-Benzylpiperazin-1-yl)-1-(4-methoxyphenyl)ethanone

- Structure : Features a benzylpiperazine group instead of pyridinyl.

- Molecular Formula : C₂₀H₂₃N₃O₂ .

- Properties : Demonstrates potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus epidermidis), with MIC values comparable to ampicillin. The piperazine group enhances membrane permeability .

1-(4-Methoxyphenyl)-2-[4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone

Positional Isomers of Methoxyphenyl Substituents

Compounds like JWH-250 (2-methoxyphenyl) and JWH-302 (3-methoxyphenyl) illustrate how substituent position affects biological activity:

- JWH-250: C₂₁H₂₃NO₂; lower cannabinoid receptor affinity than JWH-201 due to steric hindrance from the 2-methoxy group .

- JWH-302: C₂₁H₂₃NO₂; intermediate activity between JWH-201 and JWH-250, as the 3-methoxy group offers a balance of electronic and steric effects .

Comparative Analysis of Key Properties

Physicochemical Properties

Biological Activity

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and as a ligand for various biological targets. This article explores its synthesis, biological activity, and relevant research findings.

1. Synthesis of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-

The synthesis of this compound generally involves the reaction of 4-methoxyphenyl and pyridine derivatives through various organic reactions. A common synthetic route includes:

- Starting Materials : 4-Methoxyphenyl ketone and pyridine derivatives.

- Method : The reaction typically employs acylation or alkylation methods under reflux conditions with appropriate catalysts.

2.1 Anticancer Activity

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- has been evaluated for its anticancer properties using the National Cancer Institute's (NCI) Developmental Therapeutics Program protocols. In vitro studies have screened this compound against a panel of approximately sixty cancer cell lines representing various types of cancer, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.

Table 1: In Vitro Anticancer Activity of Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)-

| Cancer Type | Cell Line | Sensitivity at 10 µM |

|---|---|---|

| Leukemia | K-562 | Sensitive |

| Colon Cancer | HCT-15 | Slightly Sensitive |

| Melanoma | SK-MEL-5 | Slightly Sensitive |

| Breast Cancer | MCF-7 | Not Sensitive |

The results indicated that while the compound exhibited some activity against leukemia cell lines, it showed low overall cytotoxicity across other cancer types .

The mechanism through which ethanone exerts its biological effects is still under investigation. However, studies suggest that it may act as a ligand for certain receptors involved in cancer progression. The structural similarity to other known inhibitors suggests potential interactions with enzymes such as lipoxygenases (ALOX15), which are implicated in inflammatory processes and cancer progression .

Case Study: Anticancer Screening

In a study published by MDPI, ethanone was subjected to a comprehensive screening process where it showed selective inhibition against specific cancer cell lines. The leukemia lines demonstrated the highest sensitivity to the compound's effects. The study concluded that while ethanone has limited anticancer activity, it could serve as a scaffold for further modifications to enhance efficacy .

Pharmacokinetics and Metabolism

Research indicates that compounds similar to ethanone can cross the blood-brain barrier (BBB), suggesting potential neuroactive properties. A pharmacokinetic study demonstrated that derivatives of this compound showed significant brain penetration and stability in circulation .

4. Conclusion

Ethanone, 2-(4-methoxyphenyl)-1-(2-pyridinyl)- presents a promising avenue for further research in the field of medicinal chemistry due to its moderate anticancer activity and potential as a ligand for various biological targets. Future studies should focus on optimizing its chemical structure to enhance its biological activity and exploring its mechanisms of action in greater detail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.